N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
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Overview
Description
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, including the formation of the benzodioxole and triazolopyridazine rings, followed by their coupling to form the final product. One common synthetic route involves:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of Triazolopyridazine Ring: The triazolopyridazine ring can be synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Coupling Reaction: The benzodioxole and triazolopyridazine intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity, inhibit protein-protein interactions, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
- 6-(benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
- 2-propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
N-1,3-benzodioxol-5-yl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is unique due to its combination of a benzodioxole moiety and a triazolopyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N5O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C17H17N5O3/c1-10-13(11(2)21-22-8-18-20-17(10)22)4-6-16(23)19-12-3-5-14-15(7-12)25-9-24-14/h3,5,7-8H,4,6,9H2,1-2H3,(H,19,23) |
InChI Key |
FDHZIWKPLKUSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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